Cas no 2624115-49-5 (1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(2-methylbutyl)urea)

1-[5-(2-Fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(2-methylbutyl)urea is a structurally complex benzodiazepine-derived compound with potential applications in medicinal chemistry and pharmacological research. Its unique molecular framework, featuring a fluorophenyl group and a substituted urea moiety, suggests possible interactions with central nervous system targets, particularly GABA receptors. The presence of the 2-methylbutyl chain may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability. This compound's well-defined heterocyclic core and functional group diversity make it a valuable intermediate for further derivatization or as a reference standard in analytical studies. Its crystalline form and high purity (>95%) ensure reproducibility in experimental settings.
1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(2-methylbutyl)urea structure
2624115-49-5 structure
Product Name:1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(2-methylbutyl)urea
CAS No:2624115-49-5
MF:C22H25FN4O2
MW:396.457908391953
CID:5642389
PubChem ID:165906201
Update Time:2025-10-29

1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(2-methylbutyl)urea Chemical and Physical Properties

Names and Identifiers

    • 1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(2-methylbutyl)urea
    • EN300-27753722
    • 2624115-49-5
    • Inchi: 1S/C22H25FN4O2/c1-4-14(2)13-24-22(29)26-20-21(28)27(3)18-12-8-6-10-16(18)19(25-20)15-9-5-7-11-17(15)23/h5-12,14,20H,4,13H2,1-3H3,(H2,24,26,29)
    • InChI Key: RDPGSSBHKPFPRI-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1C1C2C=CC=CC=2N(C)C(C(N=1)NC(NCC(C)CC)=O)=O

Computed Properties

  • Exact Mass: 396.19615422g/mol
  • Monoisotopic Mass: 396.19615422g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 626
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 73.8Ų

1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(2-methylbutyl)urea Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27753722-0.05g
1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(2-methylbutyl)urea
2624115-49-5 95.0%
0.05g
$2236.0 2025-03-19
Enamine
EN300-27753722-0.1g
1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(2-methylbutyl)urea
2624115-49-5 95.0%
0.1g
$2343.0 2025-03-19
Enamine
EN300-27753722-0.25g
1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(2-methylbutyl)urea
2624115-49-5 95.0%
0.25g
$2450.0 2025-03-19
Enamine
EN300-27753722-0.5g
1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(2-methylbutyl)urea
2624115-49-5 95.0%
0.5g
$2555.0 2025-03-19
Enamine
EN300-27753722-1.0g
1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(2-methylbutyl)urea
2624115-49-5 95.0%
1.0g
$2662.0 2025-03-19
Enamine
EN300-27753722-2.5g
1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(2-methylbutyl)urea
2624115-49-5 95.0%
2.5g
$5217.0 2025-03-19
Enamine
EN300-27753722-5.0g
1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(2-methylbutyl)urea
2624115-49-5 95.0%
5.0g
$7721.0 2025-03-19
Enamine
EN300-27753722-10.0g
1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(2-methylbutyl)urea
2624115-49-5 95.0%
10.0g
$11448.0 2025-03-19
Enamine
EN300-27753722-1g
2624115-49-5
1g
$2662.0 2023-09-09
Enamine
EN300-27753722-5g
2624115-49-5
5g
$7721.0 2023-09-09

Additional information on 1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(2-methylbutyl)urea

Comprehensive Analysis of 1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(2-methylbutyl)urea (CAS No. 2624115-49-5)

The compound 1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(2-methylbutyl)urea (CAS No. 2624115-49-5) is a structurally complex molecule that has garnered significant attention in the field of medicinal chemistry. With its unique benzodiazepine core and urea linkage, this compound exhibits potential pharmacological properties that make it a subject of ongoing research. The presence of a 2-fluorophenyl group and a 2-methylbutyl side chain further enhances its specificity and binding affinity, making it a promising candidate for therapeutic applications.

In recent years, the scientific community has shown increasing interest in benzodiazepine derivatives due to their diverse biological activities. The 1,4-benzodiazepine scaffold, in particular, is known for its versatility in drug design, often serving as a key pharmacophore in central nervous system (CNS) targeting agents. The incorporation of a urea moiety in this compound adds another layer of complexity, potentially improving its solubility and metabolic stability. Researchers are particularly intrigued by the fluorophenyl substitution, which is a common strategy to enhance bioavailability and target engagement.

One of the most frequently asked questions about CAS No. 2624115-49-5 is its potential therapeutic applications. Preliminary studies suggest that this compound may interact with specific receptors or enzymes, though detailed mechanistic insights are still under investigation. The 2-methylbutyl side chain is hypothesized to contribute to lipophilicity, which could influence its distribution and penetration across biological membranes. This feature is particularly relevant in the context of blood-brain barrier (BBB) permeability, a critical factor for CNS-active compounds.

The synthesis of 1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(2-methylbutyl)urea involves multi-step organic reactions, with the benzodiazepine core being constructed first, followed by the introduction of the urea linkage. The fluorophenyl group is typically introduced early in the synthesis to ensure regioselectivity. Advanced analytical techniques such as NMR, HPLC, and mass spectrometry are employed to confirm the purity and identity of the final product. These methods are essential for ensuring the compound's suitability for further biological evaluation.

From a drug discovery perspective, the 1,4-benzodiazepine framework is a privileged structure, meaning it frequently appears in clinically approved drugs. The addition of a urea functional group in this compound opens up possibilities for hydrogen bonding interactions, which are crucial for target binding. The 2-fluorophenyl moiety, on the other hand, is often associated with improved pharmacokinetic properties, such as increased metabolic stability and reduced clearance rates. These attributes make CAS No. 2624115-49-5 a compelling subject for further exploration.

Another area of interest is the compound's potential role in addressing unmet medical needs. For instance, the search for novel benzodiazepine-based therapeutics has intensified due to the limitations of existing drugs, such as side effects or resistance issues. The structural uniqueness of 1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(2-methylbutyl)urea could offer new avenues for drug development, particularly in areas like neurology or oncology. Researchers are also exploring its potential as a tool compound for studying specific biological pathways.

In summary, 1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(2-methylbutyl)urea (CAS No. 2624115-49-5) represents a fascinating example of modern medicinal chemistry. Its intricate structure, combining a benzodiazepine core with a urea linkage and fluorophenyl substitution, offers numerous possibilities for therapeutic innovation. As research progresses, this compound may emerge as a key player in the development of next-generation pharmaceuticals, addressing some of the most pressing challenges in healthcare today.

Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd